(R,S)-2-Nitro-propionic acid ethyl ester (R,S)-2-Nitro-propionic acid ethyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13830824
InChI: InChI=1S/C5H9NO4/c1-3-10-5(7)4(2)6(8)9/h4H,3H2,1-2H3/t4-/m0/s1
SMILES: CCOC(=O)C(C)[N+](=O)[O-]
Molecular Formula: C5H9NO4
Molecular Weight: 147.13 g/mol

(R,S)-2-Nitro-propionic acid ethyl ester

CAS No.:

Cat. No.: VC13830824

Molecular Formula: C5H9NO4

Molecular Weight: 147.13 g/mol

* For research use only. Not for human or veterinary use.

(R,S)-2-Nitro-propionic acid ethyl ester -

Specification

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
IUPAC Name ethyl (2S)-2-nitropropanoate
Standard InChI InChI=1S/C5H9NO4/c1-3-10-5(7)4(2)6(8)9/h4H,3H2,1-2H3/t4-/m0/s1
Standard InChI Key ZXBGJDZWJJFFQY-BYPYZUCNSA-N
Isomeric SMILES CCOC(=O)[C@H](C)[N+](=O)[O-]
SMILES CCOC(=O)C(C)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C(C)[N+](=O)[O-]

Introduction

Chemical Profile and Structural Characteristics

(R,S)-2-Nitro-propionic acid ethyl ester (IUPAC name: ethyl (2S)-2-nitropropanoate) is a racemic mixture of the R and S enantiomers. Its structure features a nitro group adjacent to the ester functionality, which confers reactivity in Michael additions and other nucleophilic reactions. Key physicochemical properties include:

PropertyValue
Molecular FormulaC5H9NO4\text{C}_5\text{H}_9\text{NO}_4
Molecular Weight147.13 g/mol
InChI KeyZXBGJDZWJJFFQY-BYPYZUCNSA-N
SMILESCCOC(=O)C(C)N+[O-]
PubChem CID6994323

The compound’s stereochemistry is critical for its application in asymmetric synthesis, where the S-enantiomer is often preferred for producing chiral intermediates.

Synthesis Methodologies

Traditional Acid-Catalyzed Esterification

The conventional synthesis involves esterification of 2-nitropropionic acid with ethanol under acidic conditions. Sulfuric or hydrochloric acid catalyzes the reaction, yielding the ester in moderate to high purity:

2-Nitropropionic acid+EthanolH+(R,S)-2-Nitro-propionic acid ethyl ester+H2O\text{2-Nitropropionic acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{(R,S)-2-Nitro-propionic acid ethyl ester} + \text{H}_2\text{O}

This method, while effective, often requires stringent temperature control and post-reaction neutralization steps.

Green Chemistry Approaches

Recent studies have explored surfactant-mediated reactions in aqueous environments to enhance sustainability. For example, cetyltrimethylammonium bromide (CTAB) and sodium dioctyl sulfosuccinate (AOT) have been employed as phase-transfer catalysts in the synthesis of structurally related nitro esters . These methods reduce organic solvent use and improve reaction efficiency:

SurfactantYield (%)Reaction Time (h)
CTAB6116
AOT7016

Such approaches are adaptable to (R,S)-2-nitro-propionic acid ethyl ester synthesis, offering a pathway to greener production .

Applications in Organic Synthesis

Enantioselective Michael Reactions

The ester is a key substrate in enantioselective Michael reactions. Using modified dihydroquinine as a catalyst, it facilitates the synthesis of (-)-trans-2,5-dimethylproline ethyl ester, a precursor to bioactive alkaloids. The reaction proceeds via:

(R,S)-2-Nitro-propionate+Methyl vinyl ketoneCatalystChiral adduct\text{(R,S)-2-Nitro-propionate} + \text{Methyl vinyl ketone} \xrightarrow{\text{Catalyst}} \text{Chiral adduct}

This method achieves enantiomeric excesses (ee) exceeding 90%, underscoring its utility in asymmetric synthesis.

Comparative Analysis with Related Nitro Esters

CompoundSynthesis MethodApplication
2-(4-Nitro-benzyl)-3-oxo-ester Surfactant-mediatedPharmaceutical intermediates
3-Nitropropionic acid Microbial fermentationNeurotoxicity studies
This compoundAcid-catalyzed/GreenAsymmetric catalysis

The surfactant-mediated synthesis of nitro esters highlights a shift toward sustainable methods, contrasting with traditional acid catalysis.

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